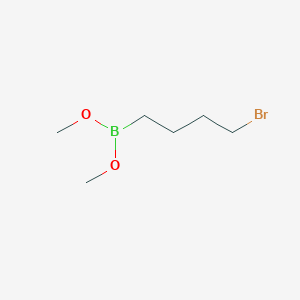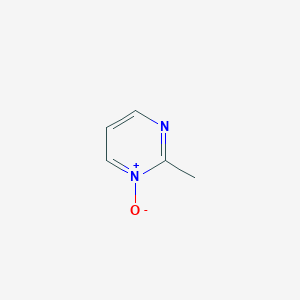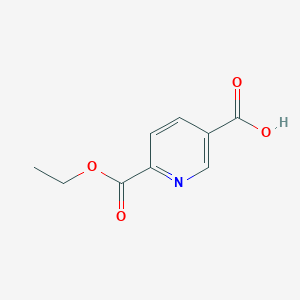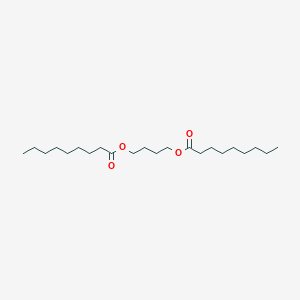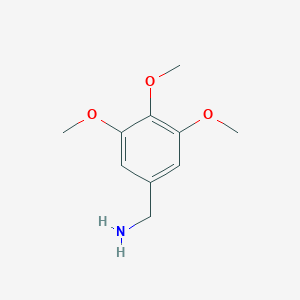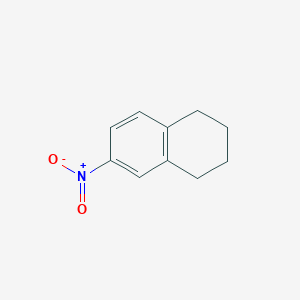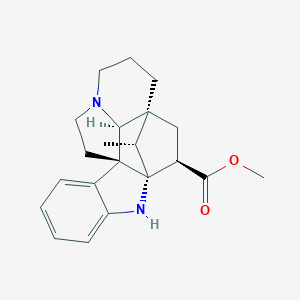
Dihydrovindolinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrovindolinine is a natural alkaloid compound that has been isolated from the leaves of the plant Catharanthus roseus. This compound has attracted significant attention from the scientific community due to its potential applications in the field of medicine. Dihydrovindolinine has been found to possess a wide range of biological activities, including anticancer, antihypertensive, and antidiabetic effects. In
Applications De Recherche Scientifique
Dihydrovindolinine has been the subject of extensive scientific research due to its potential applications in medicine. The compound has been found to possess anticancer properties, and several studies have shown that it can inhibit the growth of cancer cells. Dihydrovindolinine has also been found to have antihypertensive effects, and it has been proposed as a potential treatment for hypertension. In addition, the compound has been found to have antidiabetic effects, and it has been shown to improve glucose tolerance in animal models.
Mécanisme D'action
The mechanism of action of dihydrovindolinine is not fully understood, but it is believed to involve the modulation of various signaling pathways. The compound has been found to inhibit the activity of protein kinases, which play a crucial role in the regulation of cell growth and proliferation. Dihydrovindolinine has also been found to modulate the activity of various enzymes involved in the metabolism of glucose and lipids.
Effets Biochimiques Et Physiologiques
Dihydrovindolinine has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure. In addition, dihydrovindolinine has been found to inhibit the activity of alpha-glucosidase, an enzyme involved in the digestion of carbohydrates. This inhibition leads to a decrease in the absorption of glucose, which can help to reduce blood glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
Dihydrovindolinine has several advantages for lab experiments. The compound is relatively stable and can be easily synthesized or isolated from natural sources. In addition, dihydrovindolinine has been found to have low toxicity, which makes it a suitable candidate for further research. However, the low yield of dihydrovindolinine from natural sources can be a limitation for lab experiments. The compound is also relatively expensive, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on dihydrovindolinine. One area of research is the development of more efficient synthesis methods that can increase the yield of the compound. Another area of research is the investigation of the compound's potential as a treatment for various diseases, including cancer, hypertension, and diabetes. Further studies are also needed to fully understand the mechanism of action of dihydrovindolinine and its effects on various signaling pathways. Finally, the development of new derivatives of dihydrovindolinine with improved pharmacological properties is an area of research with great potential.
Conclusion:
In conclusion, dihydrovindolinine is a natural alkaloid compound with significant potential for applications in medicine. The compound has been found to possess anticancer, antihypertensive, and antidiabetic effects, and it has been the subject of extensive scientific research. While there are limitations to the use of dihydrovindolinine in lab experiments, the compound has several advantages, including its stability and low toxicity. Future research on dihydrovindolinine will focus on the development of more efficient synthesis methods, investigating its potential as a treatment for various diseases, and understanding its mechanism of action.
Méthodes De Synthèse
The synthesis of dihydrovindolinine involves the isolation of the compound from the leaves of Catharanthus roseus. The plant is first extracted with a suitable solvent, and the extract is then subjected to chromatographic separation to obtain the pure compound. The yield of dihydrovindolinine from the plant is low, which has prompted researchers to develop alternative synthesis methods. Several synthetic approaches have been proposed, including the use of enzymatic and chemical methods.
Propriétés
Numéro CAS |
17172-16-6 |
|---|---|
Nom du produit |
Dihydrovindolinine |
Formule moléculaire |
C21H26N2O2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
methyl (1R,9R,10R,12S,19S,20R)-20-methyl-8,16-diazahexacyclo[10.6.1.19,12.01,9.02,7.016,19]icosa-2,4,6-triene-10-carboxylate |
InChI |
InChI=1S/C21H26N2O2/c1-13-19-8-5-10-23-11-9-20(18(19)23)14-6-3-4-7-16(14)22-21(13,20)15(12-19)17(24)25-2/h3-4,6-7,13,15,18,22H,5,8-12H2,1-2H3/t13-,15+,18+,19+,20-,21-/m1/s1 |
Clé InChI |
CZLWGXKWXLVFJU-SBDPWIONSA-N |
SMILES isomérique |
C[C@@H]1[C@@]23CCCN4[C@@H]2[C@@]5([C@@]1([C@@H](C3)C(=O)OC)NC6=CC=CC=C65)CC4 |
SMILES |
CC1C23CCCN4C2C5(C1(C(C3)C(=O)OC)NC6=CC=CC=C65)CC4 |
SMILES canonique |
CC1C23CCCN4C2C5(C1(C(C3)C(=O)OC)NC6=CC=CC=C65)CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



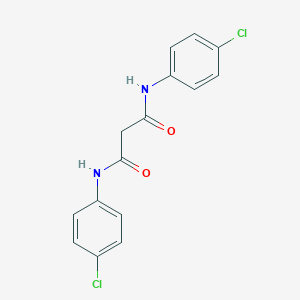
![3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one](/img/structure/B102372.png)

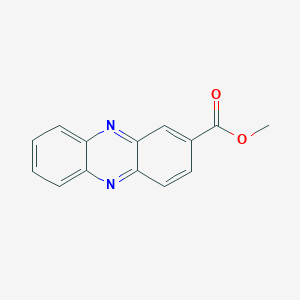
![Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one](/img/structure/B102375.png)
